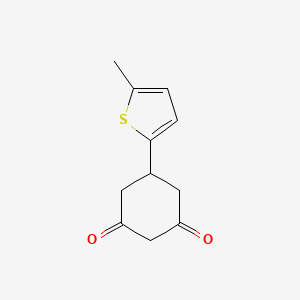

5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione

Übersicht

Beschreibung

5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a thiophene ring and two keto groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 5-methylthiophene under specific conditions. One common method involves the use of acid catalysts to facilitate the reaction. The reaction conditions often include:

Temperature: Moderate temperatures, typically around 60-80°C.

Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.

Solvents: Organic solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antitumor Activity

Research indicates that compounds based on cyclohexane-1,3-dione derivatives, including 5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione, show promise as antitumor agents. A study highlighted the design of a series of small molecules that target the c-Met protein, which is implicated in various cancers such as non-small cell lung cancer (NSCLC). The in silico screening identified several lead compounds with significant cytotoxic effects against cancer cell lines, suggesting that derivatives of cyclohexane-1,3-dione could be effective in cancer therapies .

1.2 Mechanism of Action

The mechanism by which these compounds exert their antitumor effects involves inhibition of receptor tyrosine kinases (RTKs), including c-Met, which plays a crucial role in cancer cell proliferation and survival. The structure-activity relationship (SAR) studies conducted on these derivatives have shown a strong correlation between molecular structure and biological activity, aiding in the rational design of new therapeutic agents .

Agricultural Applications

2.1 Herbicidal Properties

This compound and its derivatives have been investigated for their herbicidal properties. Specifically, research has demonstrated that substituted cyclohexane-1,3-dione compounds can selectively control undesirable grasses in broad-leaved crops. This is particularly beneficial in agricultural settings where the management of weed species is critical for crop yield and health .

2.2 Plant Growth Regulation

In addition to herbicidal activity, these compounds have also been noted for their plant growth regulating properties. They can influence various physiological processes within plants, potentially enhancing growth rates or altering developmental patterns under specific conditions .

Synthesis and Chemical Properties

3.1 Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. One method includes a double Michael addition followed by Claisen-type reactions under basic conditions to yield the desired cyclohexane derivative .

3.2 Chemical Characteristics

The compound has a molecular formula of and a molecular weight of approximately 208.28 g/mol. It is characterized by its unique thiophene substituent which contributes to its biological activity and solubility properties .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biological effects. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It can bind to specific receptors, modulating cellular signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5,5-Dimethyl-1,3-cyclohexanedione: Similar structure but with methyl groups instead of the thiophene ring.

5-(2-Methoxyphenyl)cyclohexane-1,3-dione: Contains a methoxyphenyl group instead of the thiophene ring.

Uniqueness

5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

5-(5-Methylthiophen-2-yl)cyclohexane-1,3-dione, a derivative of cyclohexane-1,3-dione, has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a cyclohexane ring substituted with a 5-methylthiophen-2-yl group and two carbonyl groups. This configuration is crucial for its biological activity, influencing its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of cyclohexane-1,3-dione derivatives, including this compound. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- Non-small-cell lung cancer (NSCLC): H460 and A549

- Colorectal cancer: HT29

- Gastric carcinoma: MKN-45

- Malignant glioma: U87MG

- Hepatocellular carcinoma: SMMC-7721

In vitro studies demonstrated that certain derivatives exhibited IC50 values lower than 1 nM against these cell lines, indicating potent inhibitory activity against tumor growth .

Structure-Activity Relationship (SAR)

A quantitative structure–activity relationship (QSAR) analysis was performed to understand the relationship between the chemical structure of these compounds and their biological activity. Key findings include:

- Molecular Descriptors : The study computed various molecular descriptors such as logP (partition coefficient), molecular weight, and polar surface area to correlate with biological activity.

| Descriptor | Value |

|---|---|

| LogP | Varies |

| Molecular Weight | Varies |

| Polar Surface Area | Varies |

This analysis revealed that specific structural features are critical for enhancing anticancer activity, suggesting that modifications to the thiophene ring or carbonyl positions could optimize efficacy .

The mechanism underlying the anticancer effects of this compound appears to involve the inhibition of receptor tyrosine kinases (RTKs), including c-Met. Inhibition of these pathways is essential for preventing tumor cell proliferation and survival. The compound's ability to disrupt signaling pathways associated with cancer progression makes it a promising candidate for further development .

Case Studies

Several case studies have documented the effectiveness of cyclohexane-1,3-dione derivatives in preclinical settings:

- Study on NSCLC :

- Study on Glioma Cells :

Future Directions

The promising biological activities of this compound warrant further investigation. Future research should focus on:

- In Vivo Studies : To evaluate therapeutic efficacy and safety profiles in animal models.

- Synthetic Modifications : To enhance potency and selectivity towards cancer cells while minimizing off-target effects.

- Clinical Trials : To assess the compound's effectiveness in human subjects.

Eigenschaften

IUPAC Name |

5-(5-methylthiophen-2-yl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2S/c1-7-2-3-11(14-7)8-4-9(12)6-10(13)5-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTHSEDFCHJXEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2CC(=O)CC(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.